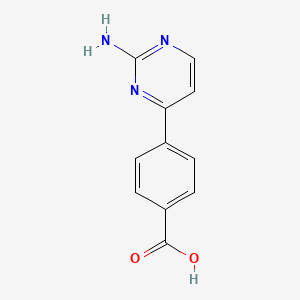

4-(2-Aminopyrimidin-4-yl)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(2-Aminopyrimidin-4-yl)benzoic acid, also known as 4-APB, is a synthetic molecule that has recently been studied for its potential applications in a variety of scientific fields. 4-APB is a small molecule with a molecular weight of 211.24 g/mol, and it is composed of a benzoic acid moiety linked to a pyrimidine ring. In recent years, 4-APB has been studied for its potential use in organic synthesis, drug development, and biological research.

Scientific Research Applications

Non-covalent Synthesis and Supramolecular Chemistry

Research has explored the non-covalent synthesis of ionic and molecular complexes using substituted 2-aminopyrimidines with benzoic acid, including 4-(2-Aminopyrimidin-4-yl)benzoic acid. These studies provide insights into how the supramolecular architecture varies with different substituents on the 2-aminopyrimidine ring, influencing the formation of ionic organic salts and hydrogen-bonded molecular complexes (Goswami et al., 2008).

Crystal Structures and Co-crystal Formation

The crystalline adducts of 2-aminopyrimidine with various substituted benzoic acids, including this compound, have been studied. This research focuses on understanding hydrogen-bonding motifs and the role of substituents in cocrystal formation, which is crucial for pharmaceutical and material science applications (Smith et al., 1995).

Co-crystallisation Methods

The compound has been utilized in co-crystallization studies with other substances like diazabicyclo[2.2.2]octane and piperazine. These studies reveal variations in crystal structures and polymorphism depending on the synthesis method, providing valuable insights into crystal engineering and pharmaceutical formulation (Skovsgaard & Bond, 2009).

Biological Evaluation of Derivatives

This compound and its derivatives have been synthesized and evaluated for biological activities like antimicrobial properties. Such studies are significant for developing new pharmaceuticals and understanding the bioactivity of chemical compounds (Foroughifar et al., 2019).

Synthesis and Bioassay Studies

Substituted-N-(5-cyanopyrimidin-4yl)benzamide derivatives, related to this compound, have been synthesized and screened for activities like antimicrobial and antioxidant properties. Such research is vital for drug discovery and development (Lavanya et al., 2010).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

4-(2-aminopyrimidin-4-yl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O2/c12-11-13-6-5-9(14-11)7-1-3-8(4-2-7)10(15)16/h1-6H,(H,15,16)(H2,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STTNRXJTCMXMSX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=NC=C2)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10627085 |

Source

|

| Record name | 4-(2-Aminopyrimidin-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10627085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216959-98-7 |

Source

|

| Record name | 4-(2-Amino-4-pyrimidinyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=216959-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Aminopyrimidin-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10627085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(Propan-2-yloxy)phenyl]ethan-1-ol](/img/structure/B1291442.png)

![1H-Pyrrolo[2,3-d]pyridazine](/img/structure/B1291449.png)